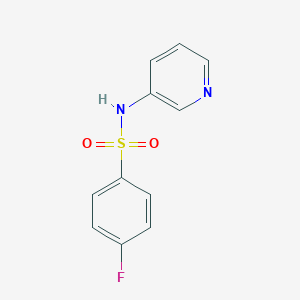

4-fluoro-N-pyridin-3-ylbenzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9FN2O2S |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

4-fluoro-N-pyridin-3-ylbenzenesulfonamide |

InChI |

InChI=1S/C11H9FN2O2S/c12-9-3-5-11(6-4-9)17(15,16)14-10-2-1-7-13-8-10/h1-8,14H |

InChI Key |

HXKWBTXSCLJLDU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)NS(=O)(=O)C2=CC=C(C=C2)F |

Canonical SMILES |

C1=CC(=CN=C1)NS(=O)(=O)C2=CC=C(C=C2)F |

solubility |

>37.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidating the Influence of Fluorine Substitution on Biological Activity and Molecular Recognition

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. tandfonline.com The substitution of a hydrogen atom with fluorine on the benzenesulfonamide (B165840) ring of the title compound has profound implications for its biological activity.

Fluorine's high electronegativity and the strength of the carbon-fluorine (C-F) bond are primary drivers of its influence. tandfonline.com The C-F bond is significantly more stable than a carbon-hydrogen (C-H) bond, which can block sites of metabolic oxidation, thereby enhancing the molecule's metabolic stability and bioavailability. tandfonline.comnih.gov This modification can prevent the formation of unwanted metabolites and prolong the drug's duration of action. nih.gov

From a molecular recognition perspective, fluorine's effects are multifaceted. Despite its high electronegativity, the fluorine atom is relatively small (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen), allowing it to act as a hydrogen mimic with minimal steric disruption at a receptor binding site. tandfonline.com However, its electronic properties are distinct. The introduction of fluorine alters the electron distribution across the phenyl ring, which can impact pKa, dipole moment, and the molecule's ability to engage in specific non-covalent interactions. tandfonline.comnih.gov Fluorine can participate in electrostatic and hydrogen-bond interactions, and its ability to increase lipophilicity can enhance hydrophobic interactions between the drug and its target receptor. benthamscience.comresearchgate.net Studies on fluorinated benzenesulfonamides have shown that the position of fluorine substitution is critical, with certain patterns being particularly advantageous for improving binding kinetics and affinity. nih.gov For instance, strategic fluorination can enforce a biologically active conformation of a ligand in solution. nih.gov

| Property | Hydrogen (H) | Fluorine (F) | Impact on Molecular Properties |

|---|---|---|---|

| Van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric perturbation, often considered a hydrogen bioisostere. tandfonline.com |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | Alters electron distribution, pKa, dipole moment, and potential for electrostatic interactions. tandfonline.comnih.gov |

| C-H vs. C-F Bond Energy | ~413 kJ/mol | ~485 kJ/mol | Increases metabolic stability by blocking sites of oxidative metabolism. tandfonline.com |

| Lipophilicity Contribution | Lower | Higher | Can enhance membrane permeability and hydrophobic interactions with protein targets. researchgate.net |

Systematic Analysis of Pyridine (B92270) Ring Modifications on Target Affinity and Selectivity

The pyridine ring is a versatile and common heterocycle in drug design, valued for its ability to improve metabolic stability, potency, permeability, and target binding. researchgate.netnih.gov The nitrogen atom within the pyridine ring is a key feature, as its lone pair of electrons can act as a hydrogen bond acceptor, significantly enhancing interactions with biological targets under physiological conditions. nih.gov

Systematic modifications to the pyridine ring in analogues of 4-fluoro-N-pyridin-3-ylbenzenesulfonamide can drastically alter target affinity and selectivity. Key areas for modification include:

Position of the Nitrogen Atom: Changing the nitrogen's position within the ring (e.g., from 3-pyridyl to 2- or 4-pyridyl) alters the geometry of the hydrogen bond acceptor and can reorient the entire molecule within a binding pocket.

Ring Substitution: Introducing substituents onto the pyridine ring can modulate electronic properties, steric profile, and solubility. For example, SAR studies on a series of inhibitors showed that adding a 4-fluoro or 4-chloro substituent to a central pyridine ring resulted in potencies similar to the unsubstituted lead compound, whereas a 4-methoxy group led to a slight loss of activity. researchgate.net

Bioisosteric Replacement: The pyridine ring can be replaced with other aromatic or non-aromatic systems to probe the importance of the nitrogen atom and the ring's aromaticity. researchgate.net Replacing the pyridine with a simple benzene (B151609) ring has been shown to be detrimental to activity in some inhibitor classes, highlighting the crucial role of the nitrogen. researchgate.net Conversely, replacing a substituted benzene ring with a pyridine ring is sometimes not tolerated, indicating that such bioisosteric replacements are highly context-dependent. nih.gov In some cases, saturated bicyclic structures, such as 3-azabicyclo[3.1.1]heptane, have been explored as pyridine mimetics, leading to dramatic improvements in physicochemical properties like solubility and metabolic stability. chemrxiv.org

The ability to easily substitute the pyridine ring allows for fine-tuning of chemical space to achieve desired biological activities. nih.gov Such modifications are crucial for navigating the complex landscape of target affinity and achieving selectivity, particularly in target families like kinases where subtle structural changes can shift inhibition profiles. wikipedia.orgacs.org

| Analogue Modification | Example IC₅₀ (nM) | Rationale for Change in Activity |

|---|---|---|

| Unsubstituted Pyridine Core | 1030 | Baseline activity for the scaffold. researchgate.net |

| 4-Fluoro Substitution | 1030 | Minimal change; fluorine mimics hydrogen sterically but alters electronics, which may not impact this specific interaction. researchgate.net |

| 4-Chloro Substitution | 1990 | Slight decrease in potency, possibly due to larger size of chlorine compared to hydrogen or fluorine. researchgate.net |

| 4-Methoxy Substitution | 3560 | Decreased potency, likely due to steric hindrance or unfavorable electronic contribution from the methoxy (B1213986) group. researchgate.net |

| Replacement with Benzene | 5740 | Significant loss of activity, indicating the pyridine nitrogen is critical for a key binding interaction (e.g., hydrogen bonding). researchgate.net |

Deconstructing the Role of the Sulfonamide Linker in Ligand-Receptor Interactions

The sulfonamide group (-SO₂NH-) is a rigid, polar functional group that plays a critical structural and interactive role in a vast number of therapeutic agents. wikipedia.org It is not merely a passive linker connecting the fluorophenyl and pyridinyl moieties but an active participant in ligand-receptor binding. nih.gov

The key features of the sulfonamide linker include:

Hydrogen Bonding: The sulfonamide group possesses both a hydrogen bond donor (the N-H proton) and two strong hydrogen bond acceptors (the sulfonyl oxygens). This allows it to form a network of interactions with protein backbones or amino acid side chains, anchoring the ligand in the binding site. acs.org

Structural Rigidity: The sulfonamide functional group is conformationally rigid, which can be advantageous in drug design. wikipedia.org This rigidity reduces the entropic penalty upon binding, as the molecule does not need to "freeze" into a specific conformation, potentially leading to higher binding affinity.

Specific Interactions: The sulfonyl oxygens are known to engage in conserved CH···O=S interactions with aromatic residues like tyrosine and phenylalanine in certain binding pockets. acs.org These non-classical hydrogen bonds can be crucial for ligand recognition and affinity.

Vectorial Orientation: The tetrahedral geometry around the sulfur atom directs the two parts of the molecule (the fluorophenyl and pyridinyl groups) in a specific, non-linear spatial orientation. Modifying the connection points (e.g., from para- to meta-benzenesulfonamide) can significantly alter this vector and, consequently, the molecule's ability to fit within a target site. tandfonline.com

Cleavable linker studies have also utilized the sulfonamide group, highlighting its chemical reactivity under specific conditions. richmond.edu However, in the context of stable inhibitors, its role is primarily structural and interactive. The sulfonamide is often considered a bioisostere for other groups like amides or ureas, but its unique electronic and geometric properties make it indispensable in many drug classes. nih.govresearchgate.net

Rational Design Principles Derived from Comprehensive SAR Studies for this compound Analogues

Based on the analysis of its constituent parts, a set of rational design principles can be formulated for the development of analogues of this compound. These principles aim to optimize potency, selectivity, and pharmacokinetic properties.

Maintain or Tune the Fluorine Substitution: The 4-fluoro substituent on the benzene ring is likely beneficial for metabolic stability and may contribute to binding affinity. tandfonline.com A "fluorine scan," where the fluorine is moved to other positions (ortho, meta) or additional fluorines are added, could identify positions that offer more favorable interactions or kinetic profiles. nih.gov However, a higher degree of fluorination does not always lead to higher affinity. nih.gov

Optimize Pyridine Ring Interactions: The pyridine nitrogen is a critical interaction point. nih.govresearchgate.net Its position should be considered fixed unless a different hydrogen bonding vector is desired. Small, electron-withdrawing substituents on the pyridine ring could be explored to fine-tune pKa and binding interactions. Bioisosteric replacement of the pyridine ring should be approached with caution, as it often leads to a significant loss of potency, but could be used to probe for new interactions or improve properties like selectivity. researchgate.net

Employ the "Tail Approach": This medicinal chemistry strategy involves adding flexible or rigid "tails" to the core scaffold to probe for additional interactions in the solvent-exposed region of the binding site. tandfonline.com For this compound, this could involve adding substituents to either the phenyl or pyridine rings to extend into new subpockets of the target, which can dramatically enhance potency and selectivity. nih.govrsc.org

| Molecular Component | Design Strategy | Objective | Supporting Rationale |

|---|---|---|---|

| Fluorinated Benzene Ring | Positional scanning of fluorine; di- or tri-fluorination | Enhance metabolic stability and optimize binding kinetics. | Fluorine's position critically affects binding and stability. tandfonline.comnih.gov |

| Pyridine Ring | Introduce small substituents; cautious bioisosteric replacement. | Fine-tune H-bonding; improve selectivity and physicochemical properties. | The pyridine nitrogen is often a crucial H-bond acceptor. nih.govresearchgate.net |

| Sulfonamide Linker | Alter attachment point (para vs. meta) on the benzene ring. | Change molecular vector to access different binding modes or improve isoform selectivity. | The linker dictates the spatial orientation of the two aromatic rings. tandfonline.com |

| Overall Structure | Add "tail" fragments to either ring system. | Gain additional binding interactions in unoccupied pockets. | The "tail approach" is a proven strategy for enhancing affinity and selectivity. tandfonline.comnih.gov |

Conformational Analysis and its Direct Implications for Pharmacological Activity

The three-dimensional shape, or conformation, of a drug molecule is intrinsically linked to its pharmacological activity. For a molecule to be active, it must adopt a specific conformation—the "bioactive conformation"—that is complementary to the topography of its biological target's binding site. For this compound, conformational flexibility exists primarily as rotation around the sulfur-nitrogen (S-N) and sulfur-carbon (S-C) single bonds.

Rotational spectroscopy and computational studies on benzenesulfonamides have revealed that in their low-energy, isolated state, the molecule often adopts a conformation where the S-N bond is nearly perpendicular to the plane of the benzene ring. nih.gov However, this is not necessarily the bioactive conformation. The energy landscape of the molecule allows it to access various rotational isomers (rotamers), and the specific conformation stabilized within a protein's binding site is often a higher-energy state. nih.gov

The energy required to adopt this bioactive conformation is a critical factor in binding affinity. A molecule that is pre-organized in a conformation close to its bioactive state will have a lower entropic cost upon binding, leading to a more favorable interaction. The rigidity of the sulfonamide linker and the planar nature of the two aromatic rings help to constrain the number of possible low-energy conformations. wikipedia.org

The fluorine atom can also exert conformational control through intramolecular interactions or by influencing the electronic properties of the adjacent ring, which can affect rotational barriers. nih.gov Ultimately, the precise dihedral angles of the bioactive conformation are dictated by the network of interactions (hydrogen bonds, hydrophobic contacts, etc.) formed within the receptor pocket. Understanding the accessible conformations and the energetic cost of achieving the bioactive shape is essential for designing next-generation analogues with improved pharmacological activity.

Mechanistic Investigations of Biological Activity and Molecular Interactions

Advanced Enzyme Inhibition Studies

The potential for 4-fluoro-N-pyridin-3-ylbenzenesulfonamide to act as an enzyme inhibitor is a key area of investigation. The sulfonamide group is a known zinc-binding group, making it a candidate for inhibiting metalloenzymes.

Phosphoinositide 3-Kinase (PI3K) Inhibition Pathways and Isoform Selectivity

While direct studies on this compound as a PI3K inhibitor are not extensively documented in publicly available literature, the N-pyridin-3-ylbenzenesulfonamide scaffold is a key feature in known PI3K inhibitors. Research into structurally related compounds provides a strong rationale for investigating its potential in this area.

A series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides has been identified as potent dual inhibitors of PI3K and the mammalian target of rapamycin (B549165) (mTOR). researchgate.net One of the most potent compounds in this series, Compound 50 , demonstrated significant inhibitory activity against Class I PI3Ks at the nanomolar level. researchgate.net The core N-pyridin-3-ylbenzenesulfonamide structure is crucial for this activity. The pyridine (B92270) ring and the benzenesulfonamide (B165840) moiety likely interact with key residues in the ATP-binding pocket of the PI3K enzyme.

The introduction of a fluorine atom at the 4-position of the benzene (B151609) ring, as in this compound, could further enhance its inhibitory potential and selectivity. Fluorine's high electronegativity can alter the electronic properties of the benzene ring and potentially form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the enzyme's active site.

Table 1: PI3K/mTOR Inhibitory Activity of a Structurally Related Compound

| Compound Name | Target(s) | IC50 (nM) | Reference |

| N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamide (Compound 50) | PI3K/mTOR | 1.7 | researchgate.net |

This table presents data for a structurally related compound to infer the potential activity of this compound.

Further research is required to determine the specific PI3K isoform selectivity of this compound. The subtle differences in the active sites of PI3Kα, β, γ, and δ isoforms could be exploited by the specific stereoelectronic profile of this fluorinated compound to achieve selective inhibition.

Modulation of Cyclooxygenase (COX) Activities

The investigation of this compound's effect on cyclooxygenase (COX) enzymes is another area of interest, given that some sulfonamide-containing compounds are known to be COX inhibitors. However, there is currently no specific data available in the scientific literature detailing the modulation of COX activities by this compound. General studies on benzenesulfonamide derivatives have shown that this class of compounds can exhibit anti-inflammatory properties, which are often mediated through COX inhibition. frontiersin.orgnih.gov The specific substitution pattern of this compound would determine its potential to bind to the active site of COX-1 or COX-2 and modulate their activity.

Identification and Characterization of Bacterial Enzyme Targets

The antimicrobial potential of sulfonamides is well-established, primarily through the inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. A study on the non-fluorinated analog, N-pyridin-3-yl-benzenesulfonamide , demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.netearthlinepublishers.com

The study revealed that N-pyridin-3-yl-benzenesulfonamide possesses notable inhibitory effects against Staphylococcus aureus, Salmonella typhi, and Escherichia coli. researchgate.netearthlinepublishers.com While the precise enzyme target was not definitively identified in this study, the primary mechanism of action for sulfonamides suggests that DHPS is a likely candidate. The introduction of a fluorine atom in this compound could potentially enhance its antimicrobial efficacy by modifying its binding affinity to bacterial enzymes.

Table 2: Antimicrobial Activity of the Non-Fluorinated Analog, N-pyridin-3-yl-benzenesulfonamide

| Microorganism | Type | Result | Reference |

| Staphylococcus aureus | Gram-positive | Possesses great antimicrobial activity | researchgate.netearthlinepublishers.com |

| Salmonella typhi | Gram-negative | Possesses great antimicrobial activity | researchgate.netearthlinepublishers.com |

| Escherichia coli | Gram-negative | Possesses great antimicrobial activity | researchgate.netearthlinepublishers.com |

This table shows the activity of a closely related compound, suggesting potential areas of investigation for this compound.

Exploration of Other Relevant Enzymatic Pathways in Disease

The benzenesulfonamide scaffold is a versatile pharmacophore found in inhibitors of various other enzymes relevant to disease. For instance, benzenesulfonamide derivatives are extensively studied as inhibitors of carbonic anhydrases (CAs), which are implicated in diseases like glaucoma, epilepsy, and cancer. nih.govnanobioletters.comtandfonline.comacs.org The sulfonamide group coordinates to the zinc ion in the active site of CAs. Fluorinated benzenesulfonamides, in particular, have been shown to be potent and selective inhibitors of certain CA isoforms, such as the tumor-associated CA IX. nih.govnih.gov

Additionally, pyridine-containing compounds have been investigated as inhibitors of various kinases, including VEGFR-2 and c-Jun N-terminal kinase (JNK), which are involved in cancer and neurodegenerative diseases, respectively. wikipedia.orgnih.gov Therefore, it is plausible that this compound could interact with and potentially inhibit other enzymatic pathways beyond those explicitly detailed above, warranting broader screening and investigation.

In-depth Receptor Binding and Functional Modulation Studies

The structural features of this compound also suggest potential interactions with various receptors.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Binding and Activation

Research into the interaction of benzenesulfonamide derivatives with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) has identified them as potential modulators of this nuclear receptor. PPARγ is a crucial regulator of adipogenesis, lipid metabolism, and glucose homeostasis. nih.gov The activation of PPARγ by ligands leads to a conformational change in the receptor, dissociation of corepressor molecules, and recruitment of coactivators, which in turn modulates the transcription of target genes. nih.gov Full agonists of PPARγ, such as the thiazolidinedione class of drugs, have been effective in improving insulin (B600854) sensitivity. nih.gov

However, some benzenesulfonamide-containing compounds have been characterized as selective PPARγ modulators (SPPARγMs) or partial agonists. nih.gov Partial agonists bind to the receptor but induce a sub-maximal response compared to full agonists. This can be advantageous as it may separate the desired insulin-sensitizing effects from undesirable side effects like weight gain. nih.gov For instance, the sulfonamide-containing compound 2, 3-fluoro-N-[1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl]benzenesulfonamide, has been shown to be a partial agonist with an IC50 of 512 nM and 31% efficacy. nih.gov While direct binding data for this compound on PPARγ is not extensively published, its structural features are consistent with other known PPARγ ligands.

Table 1: Activity of a Representative Sulfonamide on PPARγ

| Compound | Target | Activity Metric | Value | Efficacy |

|---|

Data sourced from a study on PPARγ partial agonism. nih.gov

Voltage-Gated Sodium Channel (e.g., NaV1.7) Blockade and Selectivity

Voltage-gated sodium channels, particularly the NaV1.7 subtype, are critical in the transmission of pain signals. Consequently, selective inhibitors of NaV1.7 are being investigated as potential analgesics. nih.gov The arylsulfonamide class of molecules has yielded potent and selective NaV1.7 inhibitors. researchgate.net A prominent example is PF-05089771, a diaryl ether aryl sulfonamide that exhibits high selectivity for NaV1.7. researchgate.net

The mechanism of action for these inhibitors often involves state-dependent binding, showing a higher affinity for the inactivated state of the channel over the resting state. researchgate.net PF-05089771, for instance, interacts with the voltage-sensor domain of Domain IV (VSD4) of the NaV1.7 channel. researchgate.netresearchgate.net This interaction stabilizes a non-conducting conformation of the channel, thereby blocking the propagation of action potentials. researchgate.net The selectivity over other sodium channel subtypes, such as the cardiac NaV1.5, is a critical factor for safety. nih.gov While specific electrophysiological data for this compound is limited in publicly available literature, the structural class it belongs to is well-established in the context of NaV1.7 inhibition.

Table 2: Inhibitory Activity of a Representative Aryl Sulfonamide NaV1.7 Inhibitor

| Compound | Target | Activity Metric | Value | Selectivity Profile |

|---|

Data from studies characterizing selective NaV1.7 inhibitors. researchgate.netresearchgate.net

Adenosine (B11128) Receptor (e.g., A2B) Affinity and Subtype Selectivity

Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors that mediate a variety of physiological effects. The A2B adenosine receptor, in particular, has been implicated in inflammatory conditions and cancer. mdpi.com The development of selective antagonists for the A2B receptor is an active area of research. nih.gov

Several classes of compounds have been identified as A2B antagonists, including xanthine (B1682287) derivatives and N-heteroaryl bipyrimidin-2'-amines. nih.govresearchgate.net For example, 4'-(2-furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine is a potent and selective A2B antagonist with a Ki of 17 nM. nih.gov The selectivity against other adenosine receptor subtypes is a key characteristic of these antagonists. researchgate.net While the subject compound, this compound, contains a pyridin-3-yl moiety present in some adenosine receptor ligands, its affinity and selectivity profile for the A2B receptor have not been extensively detailed in available research. The introduction of a sulfonyl or sulfonamide group has been noted in some series to enhance selectivity for the A2BAR over other adenosine receptors. universiteitleiden.nl

Table 3: Binding Affinity of a Representative Pyridine-Containing A2B Antagonist

| Compound | Target | Activity Metric | Value |

|---|

Data from a study on A2B adenosine receptor antagonists. nih.gov

IRAK-4 Kinase Inhibition Mechanisms

Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a serine/threonine kinase that plays a pivotal role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). nih.govnih.gov As a key mediator of the innate immune response, IRAK-4 is an attractive therapeutic target for inflammatory and autoimmune diseases. medchemexpress.com The kinase activity of IRAK-4 is essential for its function in signal transduction. nih.gov

Investigations into Other Novel Receptor Systems

The pharmacological profiling of a compound often involves screening against a broad range of biological targets to identify potential new therapeutic applications and to assess selectivity. While the primary targets of this compound and related analogs have been explored, comprehensive screening data is not widely published.

However, the structural motifs within this compound, such as the benzenesulfonamide and pyridine rings, are present in ligands for a diverse array of receptors. For instance, certain arylcarboxamides and benzamides containing a pyridine ring have been developed as high-affinity ligands for dopamine (B1211576) receptors, such as the D3 subtype. nih.gov The compound N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide is an example of a potent D3 receptor antagonist. nih.gov These findings suggest that this compound could potentially interact with other unforeseen receptor systems, though this would require confirmation through broad panel screening.

Analysis of Intracellular Signaling Pathway Perturbations

Molecular Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a critical cellular process, and its induction is a key mechanism for many anti-cancer agents. Some voltage-gated sodium channel inhibitors have been shown to possess pro-apoptotic activity. For example, the selective NaV1.7 inhibitor PF-05089771 has been demonstrated to increase apoptosis in esophageal cancer cells. researchgate.net

The proposed mechanism for this effect involves the modulation of intracellular signaling pathways that control cell survival and death. Inhibition of NaV1.7 by PF-05089771 was associated with an increase in late apoptosis. researchgate.net While the precise downstream signaling events are complex, they often converge on the activation of caspases, a family of proteases that execute the apoptotic program. This can occur through the intrinsic pathway, which involves the mitochondria and the Bcl-2 family of proteins, or the extrinsic pathway, which is initiated by death receptors on the cell surface. Given the structural relationship, it is plausible that this compound could also influence apoptotic pathways, although direct evidence is required.

Regulation of Cell Proliferation and Differentiation

Research in this area has often centered on more complex molecules that incorporate the 4-fluorobenzenesulfonamide (B1215347) moiety as a structural component. These larger compounds have shown activity in regulating cell proliferation, but the specific contribution of the this compound structure itself to this activity has not been delineated.

For instance, studies on related but distinct compounds have demonstrated significant effects on cancer cell lines. One such example is the compound N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide , also known as FD274. This molecule has been identified as a potent dual inhibitor of PI3K/mTOR, pathways crucial for cell growth and proliferation. nih.govresearchgate.net In vitro studies have shown its ability to inhibit the proliferation of acute myeloid leukemia (AML) cell lines. nih.govresearchgate.net

Another related derivative, 4-Fluoro-N-(3-(pyridin-3-ylethynyl)-1H-indazol-6-yl)benzenesulfonamide (K05), has been investigated as a Polo-Like Kinase 4 (PLK4) inhibitor. nih.gov PLK4 is a key regulator of centriole duplication, and its inhibition can disrupt the cell cycle and suppress the proliferation of cancer cells, particularly in breast cancer. nih.gov

It is important to emphasize that the biological activities of these related compounds cannot be directly extrapolated to this compound. The addition of other chemical groups, such as the pyrazolopyridine system in FD274 or the indazole-ethynylpyridine moiety in K05, dramatically alters the molecule's size, shape, and electronic properties, which in turn dictates its specific interactions with biological targets.

Without dedicated research on this compound, any discussion of its role in cell proliferation and differentiation would be purely speculative. Future research would be necessary to elucidate the specific mechanistic details of its biological activity.

Computational Chemistry and Molecular Modeling in Pharmaceutical Research and Design

Advanced Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 4-fluoro-N-pyridin-3-ylbenzenesulfonamide, to the binding site of a target protein.

Research involving similar sulfonamide-based compounds has demonstrated the utility of molecular docking in identifying potential therapeutic targets. For instance, in studies on related benzenesulfonamide (B165840) derivatives, molecular docking has been used to predict binding interactions with various enzymes, including those involved in cancer and microbial pathways. nanobioletters.comresearchgate.net The process involves preparing the 3D structure of the ligand and the protein and then using a docking program, such as AutoDock Vina, to explore possible binding conformations. researchgate.net The results are often scored based on the predicted binding energy, with lower energies suggesting a more favorable interaction. researchgate.net

For this compound, a typical molecular docking study would involve docking it into the active site of a selected protein target. The resulting binding poses would be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues of the protein. kau.edu.sa For example, the sulfonamide group (-SO2NH-) is a known hydrogen bond donor and acceptor, and the pyridine (B92270) ring can participate in π-π stacking interactions. The fluorine atom can also form specific interactions with the protein backbone or side chains. These predicted interactions provide valuable hypotheses for understanding the molecule's biological activity and for guiding the design of more potent derivatives.

Table 1: Representative Molecular Docking Data for a Sulfonamide Derivative

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Dihydrofolate Reductase | 2,4-diaminopyrimidine derivative | - | Phe-92, Leu-5, Asp-27 |

| Human Kinesin Eg5 | Pyridine | - | - |

| COX-2 | Heterocyclic amide analog | - | - |

This table is illustrative and based on data for structurally related compounds to demonstrate the type of information obtained from molecular docking studies. The binding energy values and specific interacting residues are highly dependent on the specific ligand and protein target. drugdesign.orgresearchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. eurjchem.com These calculations provide detailed information about the distribution of electrons within a molecule and its energetic properties, which are crucial for understanding its chemical behavior and interactions.

DFT studies on molecules containing benzenesulfonamide and pyridine moieties have been used to calculate various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties. scholarsresearchlibrary.comdntb.gov.ua For this compound, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), can be employed to determine its three-dimensional structure and to analyze its electronic characteristics. scholarsresearchlibrary.comnih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In the context of drug design, a molecule with a suitable HOMO-LUMO gap may be more likely to interact with a biological target.

For this compound, DFT calculations can provide the energies of the HOMO and LUMO. This information can be used to calculate various reactivity descriptors, such as ionization potential, electron affinity, chemical potential, hardness, and softness, which further characterize the molecule's reactivity. nih.gov

Table 2: Calculated HOMO-LUMO Energies and Energy Gap for a Related Sulfonamide Compound

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 5-Aryl Thiophene Sulfonylacetamide | Varies by derivative | Varies by derivative | 3.99 - 4.57 |

This table presents data for a series of related sulfonamide compounds to illustrate the typical range of HOMO-LUMO energy gaps observed in such molecules. The exact values for this compound would require specific DFT calculations. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its non-covalent interactions. scholarsresearchlibrary.com The MEP map visually represents the electrostatic potential on the surface of a molecule, with different colors indicating regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green represents regions of neutral potential.

For this compound, an MEP analysis would reveal the electron-rich areas, likely around the oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring, and the electron-poor regions, such as the hydrogen atom of the sulfonamide group. This information is critical for understanding how the molecule might interact with the binding site of a protein, as it highlights the regions most likely to participate in hydrogen bonding and other electrostatic interactions.

Molecular Dynamics Simulations for Investigating Binding Conformations and Stability

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of the conformational changes and stability of the ligand-protein complex in a simulated physiological environment.

In the context of this compound, an MD simulation would typically start with the best-docked pose of the ligand in the protein's active site. The simulation would then track the movements of both the ligand and the protein over a period of nanoseconds. Analysis of the MD trajectory can reveal the stability of the binding pose, identify key and persistent interactions, and calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores.

In Silico Screening and Virtual Library Design for Expedited Discovery of this compound Derivatives

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nanobioletters.com This approach significantly accelerates the drug discovery process by prioritizing compounds for experimental testing.

If this compound were identified as a hit compound from a primary screen, virtual library design could be employed to explore its chemical space and identify more potent derivatives. This involves creating a virtual library of compounds that are structurally related to the initial hit. These derivatives can be generated by making systematic modifications to the parent molecule, such as adding or changing functional groups.

This virtual library can then be screened in silico using molecular docking and other computational methods to predict the binding affinity of each derivative. drugdesign.org The most promising candidates from the virtual screen can then be synthesized and tested experimentally, streamlining the lead optimization process. For example, a virtual library based on the this compound scaffold could be designed to explore different substituents on the phenyl and pyridine rings to improve binding affinity and other drug-like properties. acs.org

Preclinical Biological Evaluation of 4 Fluoro N Pyridin 3 Ylbenzenesulfonamide and Analogues

In Vitro Efficacy Studies in Cell-Based Assays

Anti-cancer Activity in Diverse Cancer Cell Lines (e.g., MCF-7, A-549, HepG2)

The anti-cancer potential of sulfonamide derivatives has been explored across various cancer cell lines. A complex analogue, N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274), which contains the 4-fluorobenzenesulfonamide (B1215347) moiety, demonstrated significant anti-proliferative effects against acute myeloid leukemia (AML) cell lines, specifically HL-60 and MOLM-16. nih.govresearchgate.net Another study focused on a series of 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamides, which are structurally related pyridine-sulfonamides. These compounds showed high activity against human colon cancer (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines, with IC₅₀ values ranging from 4 to 43 μM. mdpi.com

Furthermore, novel benzenesulfonamides incorporating a 1,3,5-triazine (B166579) ring were evaluated for their anticancer properties. nih.gov One of the most active compounds in this series, 12d , exhibited notable activity against the MDA-MB-468 breast cancer cell line with a growth inhibition percentage of 62%. nih.gov This compound was further tested under hypoxic conditions against MDA-MB-468 and leukemia (CCRF-CM) cell lines, showing IC₅₀ values of 3.99 ± 0.21 µM and 4.51 ± 0.24 µM, respectively. nih.gov Additionally, research into ((3,4-dihydroxy benzylidene)hydrazinyl)pyridine-3-sulfonamide analogues revealed that compounds 3d and 3f significantly inhibited the invasiveness of MDA-MB231 breast cancer and A375 melanoma cells. nih.gov

Antimicrobial Spectrum and Potency against Pathogenic Strains (Gram-positive and Gram-negative Bacteria)

The antimicrobial properties of sulfonamides are well-documented. A direct analogue, N-pyridin-3-yl-benzenesulfonamide, was synthesized and tested for its antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netearthlinepublishers.comearthlinepublishers.com The study revealed that the compound possesses significant antimicrobial activity. researchgate.netearthlinepublishers.comearthlinepublishers.com It was effective against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacteria Salmonella typhi and Escherichia coli. researchgate.netearthlinepublishers.com The activity was concentration-dependent, with the highest concentrations tested (150 mg/ml) producing the largest zones of inhibition. researchgate.net

Other research has explored different benzenesulfonamide (B165840) derivatives. frontiersin.org For instance, in a series of new benzenesulfonamides bearing a carboxamide functionality, compound 4d was most potent against E. coli, compound 4h was most active against S. aureus, and compound 4a was most active against P. aeruginosa and S. typhi. frontiersin.org This highlights the broad-spectrum potential of the sulfonamide scaffold.

Table 1: Antimicrobial Activity of N-pyridin-3-yl-benzenesulfonamide

| Bacterial Strain | Gram Type | Concentration (mg/ml) | Average Zone of Inhibition (mm) |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 150 | 16 |

| 100 | 12 | ||

| 50 | 8 | ||

| 25 | 5 | ||

| Salmonella typhi | Gram-negative | 150 | 12 |

| 100 | 8 | ||

| 50 | 0 | ||

| 25 | 0 | ||

| Escherichia coli | Gram-negative | 150 | 11 |

| 100 | 7 | ||

| 50 | 0 | ||

| 25 | 0 |

Data sourced from a study on the direct analogue N-pyridin-3-yl-benzenesulfonamide. researchgate.net

Adipogenic Activity Assessment in Relevant Cell Models (e.g., 3T3-L1 cells)

Based on the available search results, no studies were identified that specifically assessed the adipogenic or anti-adipogenic activity of 4-fluoro-N-pyridin-3-ylbenzenesulfonamide or its close structural analogues in relevant cell models such as 3T3-L1 preadipocytes.

Antiviral Activity in Specific Viral Infection Models

The antiviral potential of pyridine-based sulfonamides has been investigated. In one study, a novel class of functionalized pyridine-based benzothiazole (B30560) and benzimidazole (B57391) compounds incorporating sulfonamide moieties was synthesized and evaluated. acs.org Many of the synthesized compounds demonstrated interesting antiviral activities. acs.org The mechanism of action for some antiviral compounds is linked to the inhibition of the heat shock protein 90 (Hsp90α), which is crucial for the replication and protein processes of viruses like Herpes Simplex Virus-1 (HSV-1). acs.org

Quantitative In Vitro Enzymatic Assays for Target Engagement and Inhibition Kinetics

Several studies on analogues have identified specific molecular targets and quantified their inhibition, suggesting potential mechanisms of action for this class of compounds.

The complex 4-fluorobenzenesulfonamide derivative, FD274, was identified as a highly potent dual inhibitor of the PI3K/mTOR pathway, which is a critical signaling pathway in cancer cells. nih.govresearchgate.net The compound showed excellent inhibitory activity against multiple PI3K isoforms and mTOR. nih.gov

In a different study, newly synthesized benzenesulfonamides incorporating 1,3,5-triazine rings were evaluated as inhibitors of various human Carbonic Anhydrase (hCA) isoforms. nih.gov CAs, particularly the tumor-associated isoform hCA IX, are important targets in cancer therapy. Compound 12i from this series was the most active inhibitor against hCA IX. nih.gov

Table 2: Enzymatic Inhibition Data for Sulfonamide Analogues

| Compound | Target Enzyme | Inhibition Value (IC₅₀ or Kᵢ) | Source |

|---|---|---|---|

| FD274 | PI3Kα | IC₅₀ = 0.65 nM | nih.gov |

| PI3Kβ | IC₅₀ = 1.57 nM | nih.gov | |

| PI3Kγ | IC₅₀ = 0.65 nM | nih.gov | |

| PI3Kδ | IC₅₀ = 0.42 nM | nih.gov | |

| mTOR | IC₅₀ = 2.03 nM | nih.gov | |

| 5a | hCA IX | Kᵢ = 134.8 nM | nih.gov |

| 12i | hCA IX | Kᵢ = 38.8 nM | nih.gov |

Data sourced from studies on analogues of this compound.

Rigorous In Vivo Pharmacological Studies in Animal Models (excluding human trials)

The in vivo efficacy of promising compounds is a crucial validation of in vitro results. The PI3K/mTOR dual inhibitor, FD274, was tested in an in vivo xenograft model using HL-60 human AML cells in mice. nih.govresearchgate.net The study found that FD274 demonstrated dose-dependent inhibition of tumor growth. nih.govresearchgate.net At an intraperitoneal dose of 10 mg/kg, the compound achieved 91% inhibition of tumor growth without observable toxicity, suggesting its potential as a developmental candidate for AML therapy. nih.govresearchgate.net

Efficacy Evaluation in Established Disease Models (e.g., metabolic syndrome, pain, viral infections)

While no efficacy data for this compound was identified, studies on its non-fluorinated analogue, N-pyridin-3-yl-benzenesulfonamide , have demonstrated its potential in infectious disease models, specifically exhibiting antimicrobial activity.

A study investigating the antimicrobial properties of N-pyridin-3-yl-benzenesulfonamide tested its efficacy against both Gram-positive and Gram-negative bacteria. researchgate.netearthlinepublishers.com The compound was evaluated at various concentrations, and the results indicated significant antibacterial activity. researchgate.netearthlinepublishers.com The antibacterial tests were performed against Staphylococcus aureus (a Gram-positive bacterium), and Salmonella typhi and Escherichia coli (Gram-negative bacteria). researchgate.net

The activity of N-pyridin-3-yl-benzenesulfonamide was quantified by measuring the zone of inhibition against these bacteria. The findings from this research are summarized in the table below.

| Bacterium | Type | Concentration (mg/ml) | Average Zone of Inhibition (mm) |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 150 | 16 |

| 100 | 12 | ||

| 50 | 8 | ||

| 25 | 5 | ||

| Salmonella typhi | Gram-negative | 150 | 12 |

| 100 | 8 | ||

| 50 | - | ||

| 25 | - | ||

| Escherichia coli | Gram-negative | 150 | 13 |

| 100 | 5 | ||

| 50 | - | ||

| 25 | - |

Table 1: Antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide. Data sourced from Ijuomah et al., 2022. researchgate.net

The results show that N-pyridin-3-yl-benzenesulfonamide was effective against Staphylococcus aureus at all tested concentrations. researchgate.net For the Gram-negative bacteria, Salmonella typhi and Escherichia coli, the compound showed inhibitory effects at higher concentrations of 150 mg/ml and 100 mg/ml, but no zone of inhibition was observed at lower concentrations of 50 mg/ml and 25 mg/ml. researchgate.net

Target Engagement and Pharmacodynamic Biomarker Studies in Animal Systems

No studies detailing target engagement or the identification of pharmacodynamic biomarkers in animal systems were found for This compound or its close analogue, N-pyridin-3-yl-benzenesulfonamide , in the conducted searches.

Future Directions and Advanced Translational Research Perspectives

Strategic Development of Next-Generation 4-fluoro-N-pyridin-3-ylbenzenesulfonamide Derivatives

The development of next-generation derivatives of this compound is centered on enhancing therapeutic efficacy, improving selectivity, and optimizing pharmacokinetic profiles. Key strategies include bioisosteric replacement, structure-activity relationship (SAR) guided modifications, and the synthesis of hybrid molecules.

Bioisosteric replacement is a prominent strategy; for instance, replacing a carbonyl (C=O) group with a sulfonyl (SO2) group can introduce novelty and alter polarity, potentially improving aqueous solubility and liver microsomal stability. nih.gov This approach was explored in the development of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, where initial sulfonamides showed weaker activity than their carbonyl counterparts but were optimized into potent leads. nih.gov

SAR studies are crucial for the rational design of more effective drugs, guiding the modification of the core scaffold. mdpi.com For example, the synthesis of a series of 7-azaindazole derivatives based on a 4-fluorobenzenesulfonamide (B1215347) scaffold led to the discovery of FD274, a highly potent PI3K/mTOR dual inhibitor for acute myeloid leukemia (AML). nih.gov This demonstrates how systematic structural modifications can dramatically enhance inhibitory activity against specific targets. nih.gov Furthermore, creating hybrid compounds by linking the pyridyl-sulfonamide scaffold to other pharmacologically active moieties like pyrazole, benzothiazole (B30560), or coumarin (B35378) has yielded derivatives with potent and broad-spectrum antitumor activity. nih.govresearchgate.netresearchgate.net

| Derivative Type | Strategic Approach | Key Findings | Potential Application | Reference(s) |

| FD274 | SAR-guided optimization of 7-azaindazole derivatives | Potent dual inhibitor of PI3K/mTOR (IC50 values of 0.42–2.03 nM) | Acute Myeloid Leukemia (AML) | nih.gov |

| Pyridyl Sulfonamide Hybrids | Hybrid molecule design (e.g., with pyrazole) | Potent VEGFR-2 inhibition (IC50 = 3.6 μM), induction of apoptosis | Cancer | nih.gov |

| 11β-HSD1 Inhibitors | Bioisosteric replacement (amide to sulfonamide) | Leads with enhanced potency, solubility, and metabolic stability | Type 2 Diabetes | nih.gov |

| Pyridine-based Benzothiazole/Benzimidazole (B57391) Sulfonamides | Hybrid molecule design | Antiviral (HSV-1, CBV4) and Hsp90α inhibition (IC50 = 4.48 μg/mL) | Viral Infections, Cancer | nih.gov |

Exploration of Novel Therapeutic Indications and Orphan Diseases for Pyridyl-Sulfonamide Scaffolds

The inherent versatility of the pyridyl-sulfonamide scaffold allows for its exploration across a wide range of therapeutic areas beyond its traditional applications. ajchem-b.comresearchgate.net Research has identified its potential in treating complex conditions such as fibrotic diseases, metabolic disorders, and specific cancers by targeting key signaling molecules. nih.govnih.govwipo.intnih.gov

A novel class of pyridine-sulfonamide compounds has been developed as inhibitors of Interleukin-1 beta (IL-1β), indicating their potential use in treating inflammatory conditions like non-alcoholic steatohepatitis (NASH) and idiopathic pulmonary fibrosis (IPF). wipo.int Similarly, derivatives have been synthesized as inhibitors of the transforming growth factor-β (TGF-β) type 1 receptor (ALK5), a feasible approach for treating fibrotic diseases and malignant tumors. nih.gov The discovery of pyridine-sulfonamide hybrids as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the mammalian target of rapamycin (B549165) (mTOR) further expands their potential in oncology and inflammatory diseases like ulcerative colitis. nih.govnih.gov

The development of therapies for rare or "orphan" diseases is a significant translational challenge, often due to small patient populations and a lack of understanding of the disease's natural history. nih.gov Small-molecule therapies, such as those based on the pyridyl-sulfonamide scaffold, are a key strategy in orphan drug development. nih.gov Given the scaffold's demonstrated ability to inhibit various enzymes and signaling pathways, it could be repurposed or adapted for rare diseases where these pathways are dysregulated. For instance, a pyridine (B92270) derivative has already received an orphan drug designation for the treatment of Systemic Sclerosis, a rare chronic autoimmune disease. fda.gov This sets a precedent for exploring pyridyl-sulfonamides in other rare genetic disorders, particularly those driven by enzymatic hyperactivity that could be modulated by a targeted inhibitor.

| Potential Indication | Biological Target | Compound Class | Reference(s) |

| NASH, Idiopathic Pulmonary Fibrosis | Interleukin 1 beta (IL-1β) | Pyridine-sulfonamide compounds | wipo.int |

| Fibrotic Diseases, Malignant Tumors | TGF-β type 1 receptor (ALK5) | 4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivatives | nih.gov |

| Cancer | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Pyridine-sulfonamide hybrids | nih.gov |

| Acute Myeloid Leukemia | PI3K/mTOR | 4-fluorobenzenesulfonamide derivatives (e.g., FD274) | nih.gov |

| Ulcerative Colitis | mTOR | Cyanopyridyl based molecules | nih.gov |

| Systemic Sclerosis (Orphan Disease) | Lysophospholipase | Pyridine derivative containing pyridazine | fda.gov |

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design and Optimization

| AI/ML Application | Description | Relevance to Pyridyl-Sulfonamide Development | Reference(s) |

| Virtual Screening & Hit Identification | AI algorithms rapidly screen vast chemical spaces to find molecules that are likely to bind to a specific target. | Identifies novel pyridyl-sulfonamide derivatives with potential activity against new biological targets. | researchgate.netnih.gov |

| De Novo Drug Design | Generative models (e.g., GANs, VAEs) design entirely new molecules with optimized, user-defined properties. | Creates next-generation this compound analogues with enhanced potency and specificity. | researchgate.netcrimsonpublishers.com |

| Property Prediction (QSAR/ADMET) | ML models predict the biological activity, physicochemical properties, and toxicity of compounds based on their structure. | Prioritizes the synthesis of derivatives with the most promising therapeutic profiles and fewest liabilities. | nih.govcrimsonpublishers.comnih.gov |

| Target Structure Prediction | AI tools like AlphaFold predict the 3D structure of proteins, facilitating structure-based drug design. | Enables precise design of pyridyl-sulfonamides to fit the binding pocket of unexplored or difficult-to-crystallize targets. | crimsonpublishers.comnih.gov |

Addressing Challenges and Identifying Opportunities in Sulfonamide-Based Drug Discovery Research

Despite their success, sulfonamide-based drug discovery faces several challenges. A primary concern, particularly for antimicrobial sulfonamides, is the global rise of drug resistance, where pathogenic microbes develop mechanisms to deactivate the drug. tandfonline.comresearchgate.net Another challenge is achieving target specificity, as the versatile nature of the sulfonamide scaffold can sometimes lead to off-target effects. Optimizing pharmacokinetic properties, such as aqueous solubility and metabolic stability, remains a persistent hurdle in the development of many sulfonamide-based drug candidates. nih.gov

However, these challenges are balanced by significant opportunities. The sulfonamide core is a highly versatile pharmacophore, capable of being chemically modified to target a vast array of diseases, including cancer, diabetes, inflammation, and viral infections. ajchem-b.comresearchgate.net A major opportunity lies in the creation of hybrid molecules, where the sulfonamide moiety is combined with other known pharmacophores. This strategy has led to compounds with novel or enhanced biological activities. nih.govnih.gov The exploration of metal-based sulfonamide complexes also presents a promising and relatively untapped area of research in bioinorganic chemistry. tandfonline.comresearchgate.net The continued discovery of new biological targets for sulfonamides, such as various kinases and receptors, opens up new avenues for therapeutic intervention. nih.govnih.govnih.gov

Unexplored Biological Targets and Pathways for Pyridyl-Sulfonamide Research

Research has established the activity of pyridyl-sulfonamide derivatives against a range of biological targets, including enzymes like dihydrofolate reductase, carbonic anhydrase, and various protein kinases (VEGFR-2, PI3K/mTOR, ALK5). nih.govnih.govnih.govajchem-b.comnih.gov However, a vast landscape of biological targets remains unexplored for this chemical class.

Given the scaffold's success as an enzyme inhibitor, a logical future direction is to screen it against other enzyme families critical in human disease. This includes other classes of protein kinases , phosphatases , and epigenetic enzymes (e.g., histone deacetylases, methyltransferases) that are implicated in cancer, neurodegenerative disorders, and inflammatory diseases.

Another frontier is the modulation of protein-protein interactions (PPIs) . While PPIs are challenging targets for small molecules, the structural diversity that can be built around the pyridyl-sulfonamide core could yield compounds capable of disrupting these critical interactions. Targets involved in cell cycle regulation, apoptosis, and signal transduction pathways are of particular interest. nih.gov Furthermore, with the rise of novel viral threats, screening pyridyl-sulfonamide libraries against viral enzymes such as proteases and polymerases from different viral families could uncover new antiviral agents. The scaffold's proven activity against enzymes like Hsp90α suggests a potential for broad-spectrum activity that warrants further investigation. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-fluoro-N-pyridin-3-ylbenzenesulfonamide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as sulfonylation of pyridin-3-amine with fluorobenzenesulfonyl chloride under anhydrous conditions. Key steps include:

- Use of dichloromethane or tetrahydrofuran as solvents .

- Temperature control (0–5°C during coupling reactions to minimize side products) .

- Purification via column chromatography or recrystallization, followed by HPLC (≥95% purity threshold) and NMR for structural validation .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- HPLC : To assess purity and monitor reaction progress (C18 columns, acetonitrile/water mobile phase) .

- NMR Spectroscopy : ¹H and ¹³C NMR for confirming sulfonamide bond formation and fluorine substitution patterns .

- Mass Spectrometry (HRMS) : For molecular weight verification and detection of isotopic patterns due to fluorine .

Q. How can solubility and stability be experimentally determined for this sulfonamide?

- Methodological Answer :

- Solubility : Test in DMSO, methanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy at λmax ~260 nm .

- Stability : Accelerated degradation studies under heat (40–60°C), light, and humidity, analyzed via HPLC to identify decomposition products .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing byproduct formation?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., unreacted sulfonyl chloride or amine derivatives) .

- Optimization Strategies :

- Adjust stoichiometry (1.2:1 sulfonyl chloride:amine ratio) .

- Add scavengers like triethylamine to neutralize HCl byproducts .

- Employ microwave-assisted synthesis for faster kinetics and reduced side reactions .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Data Harmonization : Replicate assays under standardized conditions (e.g., cell lines, incubation times) .

- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to compare IC₅₀ values and identify outliers .

- Meta-Analysis : Pool data from multiple studies to assess confounding factors (e.g., solvent effects in in vitro assays) .

Q. What computational approaches predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., carbonic anhydrase IX) .

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability and hydrogen-bond interactions with pyridine/fluorobenzene moieties .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Methodological Answer :

- Core Modifications : Synthesize analogs with substituents at the pyridine (e.g., Cl, CF₃) or benzene ring (e.g., NO₂, OCH₃) .

- Biological Testing : Compare inhibitory effects against enzyme panels (e.g., kinases, phosphatases) to map pharmacophore regions .

- QSAR Modeling : Apply CoMFA or CoMSIA to correlate electronic (Hammett σ) and steric parameters with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.